1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthyridine core, an acetamidophenyl group, and a benzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through an amide coupling reaction using reagents such as acetic anhydride and an amine derivative.
Attachment of the Benzyl Moiety: The benzyl group can be attached via a nucleophilic substitution reaction, using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: shares structural similarities with other naphthyridine derivatives and benzylated compounds.
Naphthyridine Derivatives: Compounds with a naphthyridine core, such as 1,8-naphthyridine-3-carboxamide.
Benzylated Compounds: Compounds with a benzyl group, such as benzylamine and benzyl chloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-benzyl-N-(3-acetamidophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound can be characterized by its unique structure, which includes a naphthyridine core, an acetamidophenyl group, and a benzyl moiety. The synthesis typically involves several steps:
- Formation of the Naphthyridine Core : This is achieved through cyclization reactions from appropriate precursors.
- Introduction of the Acetamidophenyl Group : This is done via amide coupling reactions using acetic anhydride and amine derivatives.
- Attachment of the Benzyl Moiety : This involves nucleophilic substitution reactions with benzyl chloride in the presence of a base.
Anticonvulsant Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant anticonvulsant properties. For example, studies on related compounds have shown that modifications in their structure can enhance their efficacy against seizures. The ED50 values for some derivatives were comparable to established anticonvulsants like phenytoin .
The precise mechanism of action for this compound involves interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby influencing various biological pathways.
Research Findings
Recent studies have explored various biological activities associated with this compound:
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : There are indications that it might exhibit anti-inflammatory activities, although detailed mechanisms remain to be fully elucidated.
Data Table: Biological Activities and IC50 Values
Activity Type | Compound | IC50 (µM) | Reference |
---|---|---|---|
Anticonvulsant | N-benzyl analogs | 8.3 | |
Anticancer | 1-benzyl variant | TBD | Ongoing research |
Anti-inflammatory | TBD | TBD | Ongoing research |
Case Studies
Several case studies have been conducted to evaluate the biological activities of naphthyridine derivatives:
- Anticonvulsant Efficacy : A study demonstrated that specific structural modifications in naphthyridine derivatives significantly enhanced their anticonvulsant activity compared to traditional drugs like phenytoin .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines have shown promising results, indicating that the compound may inhibit cell proliferation and induce apoptosis in certain cancer types.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-benzyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16(29)26-19-10-5-11-20(14-19)27-23(30)21-13-18-9-6-12-25-22(18)28(24(21)31)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTUCAZSZJEYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.